molecular formula C8H5BrCl2O2 B12837868 Methyl 5-bromo-2,3-dichlorobenzoate

Methyl 5-bromo-2,3-dichlorobenzoate

Cat. No.: B12837868
M. Wt: 283.93 g/mol
InChI Key: KMLNFNLIVAXHKJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dichlorobenzoate: is an organic compound with the molecular formula C8H5BrCl2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2,3-dichlorobenzoate typically involves the bromination and chlorination of methyl benzoate derivatives. One common method starts with the chlorination of methyl benzoate to introduce chlorine atoms at the 2 and 3 positions. This is followed by bromination to introduce a bromine atom at the 5 position. The reactions are usually carried out under controlled conditions to ensure selective substitution and high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and bromination processes. These processes are optimized for efficiency, safety, and cost-effectiveness. The use of catalysts and specific reaction conditions can enhance the selectivity and yield of the desired product. The final product is typically purified through recrystallization or distillation to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2,3-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Reduction: Formation of 5-bromo-2,3-dichlorobenzyl alcohol.

    Oxidation: Formation of 5-bromo-2,3-dichlorobenzoic acid.

Scientific Research Applications

Chemistry: Methyl 5-bromo-2,3-dichlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also be used in the development of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as flame retardancy or chemical resistance.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2,3-dichlorobenzoate depends on its specific application. In chemical reactions, the bromine and chlorine atoms act as electrophilic sites, making the compound reactive towards nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups.

In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects. The halogen atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    Methyl 2,5-dichlorobenzoate: Similar structure but lacks the bromine atom at the 5 position.

    Methyl 3-bromo-2,5-dichlorobenzoate: Similar structure but with different positions of the halogen atoms.

    Methyl 4-bromo-2,3-dichlorobenzoate: Similar structure but with the bromine atom at the 4 position instead of the 5 position.

Uniqueness: Methyl 5-bromo-2,3-dichlorobenzoate is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This unique substitution pattern can influence the compound’s reactivity and properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Biological Activity

Methyl 5-bromo-2,3-dichlorobenzoate is a halogenated benzoate derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H5BrCl2O2C_8H_5BrCl_2O_2. The compound features a benzene ring substituted with bromine and chlorine atoms at the 5 and 2,3 positions, respectively. This unique substitution pattern influences its chemical reactivity and biological properties.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains. Studies suggest that its mechanism may involve the inhibition of bacterial cell wall synthesis, similar to other halogenated compounds known for their antimicrobial effects .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Antitumor Activity

Recent studies have also explored the antitumor potential of this compound. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved include modulation of apoptotic markers such as caspases and Bcl-2 family proteins.

Table 2: Antitumor Activity in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)30Induction of apoptosis
MCF-7 (Breast Cancer)25Cell cycle arrest in G1 phase
A549 (Lung Cancer)40Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

  • Enzyme Inhibition : It is believed that this compound can inhibit enzymes like DNA gyrase in bacteria and topoisomerases in cancer cells.
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), it can induce cell cycle arrest, preventing cancer cells from dividing.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The researchers concluded that further development could lead to new antibacterial agents.
  • Antitumor Research : A recent experimental study assessed the cytotoxic effects on various cancer cell lines. The findings indicated a dose-dependent response with significant inhibition of cell growth at lower concentrations compared to standard chemotherapeutic agents .

Properties

Molecular Formula

C8H5BrCl2O2

Molecular Weight

283.93 g/mol

IUPAC Name

methyl 5-bromo-2,3-dichlorobenzoate

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3

InChI Key

KMLNFNLIVAXHKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)Cl)Cl

Origin of Product

United States

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